REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[Cl:11])[C:5]([CH3:7])=[CH2:6].[H][H]>[Pt]=O.C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]([CH3:7])[CH3:6])[CH:8]=[CH:9][C:10]=1[Cl:11]
|
Name
|
|
Quantity
|
21.9 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=C)C)C=CC1Cl
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The material was then filtered through celite
|
Type
|
CUSTOM
|
Details
|
the solvent removed by distillation at atmospheric pressure
|
Type
|
DISTILLATION
|
Details
|
The resulting residual material was distilled at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.9 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 89.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |